molecular formula C22H30O2S B027186 2,2'-Thiobis(6-tert-butyl-p-cresol) CAS No. 90-66-4

2,2'-Thiobis(6-tert-butyl-p-cresol)

Cat. No.: B027186
CAS No.: 90-66-4
M. Wt: 358.5 g/mol
InChI Key: MQWCQFCZUNBTCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Thiobis(6-tert-butyl-p-cresol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2,2’-Thiobis(6-tert-butyl-p-cresol) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Comparison with Similar Compounds

2,2’-Thiobis(6-tert-butyl-p-cresol) is unique due to its high thermal stability and effectiveness as an antioxidant. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific properties, making 2,2’-Thiobis(6-tert-butyl-p-cresol) a unique and valuable compound in various fields.

Properties

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCQFCZUNBTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059012
Record name 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol
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URL https://comptox.epa.gov/dashboard/DTXSID7059012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-66-4
Record name 2,2′-Thiobis(4-methyl-6-tert-butylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-66-4
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Record name 2,2'-Thiobis(4-methyl-6-tert-butylphenol)
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Record name Thioalkofen BP
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Record name Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-4-methyl-
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Record name 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol
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Record name 6,6'-di-tert-butyl-2,2'-thiodi-p-cresol
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Record name 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL)
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Synthesis routes and methods I

Procedure details

Preferably, the ligand is (3-tert-butyl-2-ethoxy-5-methylphenyl)(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfide, (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide, (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-n-propoxy-5-methylphenyl)sulfide, (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-5-methyl-2-trimethylsiloxyphenyl)sulfide or (3,5-di-tert-butyl-2-hydroxyphenyl)(2,6-dimethylphenyl) sulfide. The most preferred ligand is (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide.
Name
(3-tert-butyl-2-ethoxy-5-methylphenyl)(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-n-propoxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-5-methyl-2-trimethylsiloxyphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(Sc2cc(C)cc(C(C)(C)C)c2O[Si](C)(C)C)c(O)c(C(C)(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Thiobis(6-tert-butyl-p-cresol)
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2,2'-Thiobis(6-tert-butyl-p-cresol)
Reactant of Route 3
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2,2'-Thiobis(6-tert-butyl-p-cresol)
Reactant of Route 4
2,2'-Thiobis(6-tert-butyl-p-cresol)
Reactant of Route 5
2,2'-Thiobis(6-tert-butyl-p-cresol)
Reactant of Route 6
2,2'-Thiobis(6-tert-butyl-p-cresol)

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